![molecular formula C7H6FN3 B1326530 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 920036-28-8](/img/structure/B1326530.png)
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the pyrazolo[3,4-b]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps, including cyclization and fluorination, to yield the desired compound . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases, which are critical in various signaling pathways. For instance, derivatives of 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine have shown efficacy against TANK-binding kinase 1 (TBK1), which is involved in neuroinflammation and oncogenesis. One notable derivative exhibited an IC50 value of 0.2 nM against TBK1, demonstrating its potential as a lead compound for immune and cancer-related therapies .
2. Antiviral and Anticancer Activity
Research indicates that this compound can be utilized to develop antiviral agents and anticancer drugs. Its derivatives have shown significant biological activity against various cancer cell lines, with some compounds demonstrating micromolar antiproliferative effects on A172, U87MG, and A375 cell lines . The ability to modify the compound's structure allows for tailored therapeutic applications.
Chemical Biology
1. Biological Probes
This compound serves as a useful probe in chemical biology studies. It can be employed to investigate enzyme activities and protein-protein interactions. The compound's ability to bind specific proteins enables researchers to explore biochemical pathways and cellular mechanisms in greater detail.
2. Structure-Activity Relationship Studies
The compound's derivatives have been extensively studied for their structure-activity relationships (SARs). These studies help elucidate how modifications to the molecular structure influence biological activity, guiding the design of more effective therapeutic agents .
Material Science
1. Functional Materials Development
Beyond its medicinal applications, this compound is also being explored in material science as a precursor for synthesizing functional materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for incorporation into advanced materials used in electronics and photonics.
Summary Table of Applications
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Medicinal Chemistry | Kinase inhibitors; antiviral agents; anticancer drugs | Potent TBK1 inhibitors; significant antiproliferative effects on cancer cell lines |
Chemical Biology | Biological probes; SAR studies | Insights into enzyme activities; guidance for drug design |
Material Science | Organic semiconductors; LEDs | Potential for advanced electronic applications |
Case Studies
Case Study 1: TBK1 Inhibition
A series of derivatives of this compound were synthesized and evaluated for their inhibitory effects on TBK1. Compound 15y was highlighted for its exceptional potency with an IC50 value of 0.2 nM and demonstrated selectivity against other kinases. This study underscores the compound's potential in developing targeted therapies for conditions involving neuroinflammation and cancer .
Case Study 2: Structure-Based Drug Design
Utilizing computer-aided drug design techniques, researchers developed novel derivatives of this compound aimed at inhibiting tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation. The synthesized compounds showed promising results in inhibiting TRKA activity, indicating their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets such as TRKs. Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the fluorine atom at the 6th position.
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a chlorine atom instead of fluorine at the 6th position.
6-Fluoro-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 3rd position.
Uniqueness
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity to target receptors, while the methyl group influences its electronic and steric characteristics .
Biological Activity
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused pyrazole and pyridine ring, positions it as a promising scaffold for developing various bioactive molecules. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Structure and Properties
The molecular structure of this compound is depicted below:
Key features include:
- A fluorine atom at the 6-position, which enhances its binding affinity to biological targets.
- A methyl group at the 3-position, contributing to its steric properties.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases, including TBK1 (TANK-binding kinase 1), which plays a critical role in immune response and inflammation. Studies have shown that derivatives of this compound can inhibit TBK1 with IC50 values as low as 0.2 nM, indicating strong potency against this target .
Antitubercular Activity : Recent research has highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. Compounds synthesized from this scaffold demonstrated significant antitubercular activity in vitro, suggesting potential as new therapeutic agents against tuberculosis .
Biological Activities
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Study 1: TBK1 Inhibition
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives revealed that compound 15y effectively inhibited TBK1 signaling pathways in stimulated THP-1 cells. This inhibition led to decreased expression of downstream genes involved in inflammatory responses, highlighting its potential in treating immune-related diseases .
Case Study 2: Antitubercular Activity
In another study, researchers synthesized a library of substituted pyrazolo[3,4-b]pyridines and evaluated their activity against M. tuberculosis. The results indicated that specific substitutions at the N(1) and C(5) positions significantly enhanced antitubercular activity, demonstrating the importance of structural modifications in optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for preparing 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives?
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves cyclocondensation or multicomponent reactions. For example:
- Cyclocondensation : Reacting 5-amino-3-arylpyrazoles with benzoylacetonitriles and pyrazole-4-carboxaldehydes in the presence of catalysts like ammonium acetate or triethylamine .
- Multicomponent Reactions : Meglumine-catalyzed one-pot reactions using pyrazole-4-carboxaldehydes, malononitrile, and enolizable ketones under green conditions yield 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives .
- Friedel–Crafts-Type Alkylation/cyclization : Asymmetric synthesis via Rh(III)-catalyzed reactions of 5-aminopyrazoles with α,β-unsaturated acyl imidazoles achieves high enantioselectivity (85–99%) .
Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?
Key techniques include:
- Spectral Analysis : UV-Vis, FTIR, and NMR spectroscopy to confirm functional groups and substitution patterns. For example, the novel HMBPP derivative was characterized using H/C NMR and mass spectrometry .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving fused pyrazole-pyridine systems and substituent orientations .
- Quantum Mechanical Studies : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and nonlinear optical (NLO) behavior .
Q. How are biological activities of pyrazolo[3,4-b]pyridine derivatives evaluated in preclinical studies?
- Antimicrobial Assays : Broth microdilution tests against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to determine minimum inhibitory concentrations (MICs) .
- Antiparasitic Screens : Promastigote assays for Leishmania species, with IC values calculated using dose-response curves .
- Cytotoxicity Profiling : MTT assays on mammalian cell lines to assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?
Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare log (hydrophobicity) and Sterimol steric parameters (e.g., L, B2) to identify activity drivers. For instance, 3'-diethylaminomethyl substituents in antileishmanial derivatives reduced IC values to 0.12 µM .
- Standardized Assay Protocols : Ensure consistent inoculum size, incubation time, and solvent controls .
Q. What are the best practices for refining crystal structures of pyrazolo[3,4-b]pyridine derivatives using SHELX?
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes refinement errors.
- Twinning Handling : Use SHELXD for structure solution and SHELXL for refinement, especially for twinned or high-symmetry crystals .
- Validation Tools : Employ PLATON or CCDC Mercury to check for hydrogen bonding and π-π stacking interactions critical for stability .
Q. How can asymmetric synthesis improve the pharmacological profile of pyrazolo[3,4-b]pyridine derivatives?
Chiral Rh(III) catalysts enable enantioselective Friedel–Crafts alkylation/cyclization, producing enantiomerically pure derivatives. For example, 5-aminopyrazoles reacting with α,β-unsaturated acyl imidazoles yield >90% enantiomeric excess (ee), enhancing target specificity and reducing off-target effects .
Q. What computational methods are used to predict the drug-likeness of pyrazolo[3,4-b]pyridine derivatives?
- QSAR Modeling : Use semiempirical AM1 methods to correlate log, molar refractivity, and steric parameters with bioactivity. For antileishmanial compounds, QSAR equations highlighted log and Sterimol B2 as key predictors .
- Molecular Docking : Superimpose low-energy conformers onto target protein structures (e.g., protein kinases) to identify binding modes .
Q. How can reaction conditions be optimized for pyrazolo[3,4-b]pyridine synthesis?
- Catalyst Screening : Test bases (e.g., triethylamine vs. meglumine) to enhance yields in cyclocondensation reactions .
- Solvent-Free Conditions : Reduce side reactions and improve atom economy, as demonstrated in spiro-fused pyrazolo[3,4-b]pyridine syntheses .
- Temperature Control : Gradual heating (e.g., 50°C) during HCl-mediated cyclization prevents decomposition .
Properties
IUPAC Name |
6-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSSCSXSQEXPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648802 | |
Record name | 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920036-28-8 | |
Record name | 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.